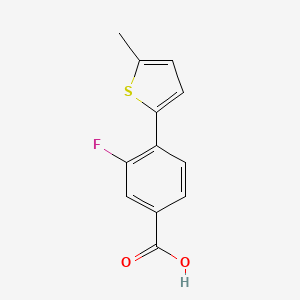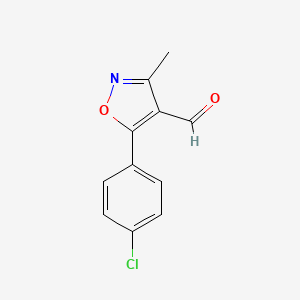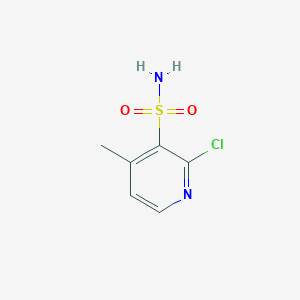![molecular formula C20H21BO2 B1398738 4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane CAS No. 1190376-20-5](/img/structure/B1398738.png)
4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane
Übersicht
Beschreibung
“4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane” is a chemical compound that belongs to the class of organoboron compounds. It is characterized by the presence of a boron atom and a phenylethynyl group .
Synthesis Analysis
The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the synthesis of intermediates for generating conjugated copolymers .
Molecular Structure Analysis
The molecular formula of this compound is C14H17BO2 . It consists of a boron atom bonded to an oxygen atom and a phenylethynyl group. The boron atom is also bonded to a tetramethyl group .
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Wissenschaftliche Forschungsanwendungen
- Field: Organic Chemistry
- Application: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes .
- Method: This process is carried out in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Results: The result of this process is the formation of pinacol benzyl boronate .
- Field: Organic Chemistry
- Application: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for hydroboration of alkyl or aryl alkynes and alkenes .
- Method: This process is carried out in the presence of transition metal catalysts .
- Results: The result of this process is the formation of boronates .
- Field: Polymer Chemistry
- Application: 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Method: The specific method of application or experimental procedures are not provided .
- Results: The result of this process is the formation of novel copolymers .
Borylation of Alkylbenzenes
Hydroboration of Alkynes and Alkenes
Synthesis of Conjugated Copolymers
- Field: Organic Chemistry
- Application: Isopropenylboronic acid pinacol ester is used in palladium-catalyzed Suzuki-Miyaura cross-coupling processes .
- Method: The specific method of application or experimental procedures are not provided .
- Results: The result of this process is not provided .
- Field: Organic Chemistry
- Application: Isopropenylboronic acid pinacol ester is used in inverse-electron-demand Diels-Alder reaction .
- Method: The specific method of application or experimental procedures are not provided .
- Results: The result of this process is not provided .
Palladium-catalyzed Suzuki-Miyaura cross-coupling processes
Inverse-electron-demand Diels-Alder reaction
Simmons-Smith Cyclopropanation Reaction
- Field: Organic Chemistry
- Application: Isopropenylboronic acid pinacol ester is used in palladium-catalyzed Suzuki-Miyaura cross-coupling processes .
- Method: The specific method of application or experimental procedures are not provided .
- Results: The result of this process is not provided .
- Field: Organic Chemistry
- Application: Isopropenylboronic acid pinacol ester is used in inverse-electron-demand Diels-Alder reaction .
- Method: The specific method of application or experimental procedures are not provided .
- Results: The result of this process is not provided .
- Field: Organic Chemistry
- Application: Isopropenylboronic acid pinacol ester is used in Simmons-Smith Cyclopropanation Reaction .
- Method: The specific method of application or experimental procedures are not provided .
- Results: The result of this process is not provided .
- Field: Polymer Chemistry
- Application: 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Method: The specific method of application or experimental procedures are not provided .
- Results: The result of this process is the formation of novel copolymers .
Palladium-catalyzed Suzuki-Miyaura cross-coupling processes
Inverse-electron-demand Diels-Alder reaction
Simmons-Smith Cyclopropanation Reaction
Synthesis of novel copolymers
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(2-phenylethynyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BO2/c1-19(2)20(3,4)23-21(22-19)18-14-12-17(13-15-18)11-10-16-8-6-5-7-9-16/h5-9,12-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIDERXZGJSORP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726225 | |
| Record name | 4,4,5,5-Tetramethyl-2-[4-(phenylethynyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane | |
CAS RN |
1190376-20-5 | |
| Record name | 4,4,5,5-Tetramethyl-2-[4-(phenylethynyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



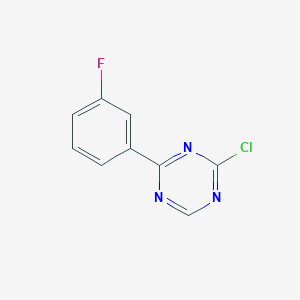
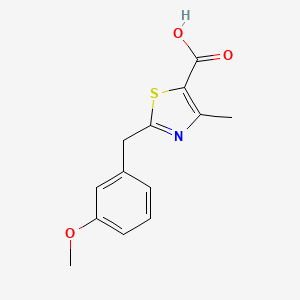
![[(2-Aminopyridin-3-yl)methylideneamino]thiourea](/img/structure/B1398657.png)
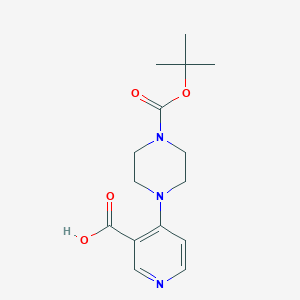
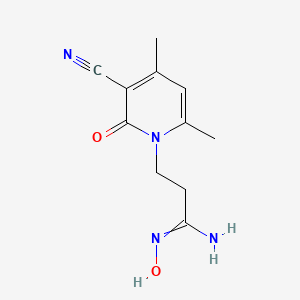
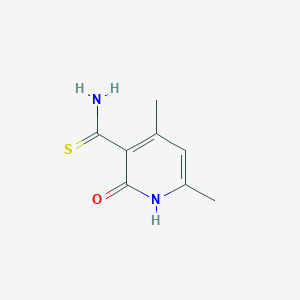
![N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine](/img/structure/B1398662.png)
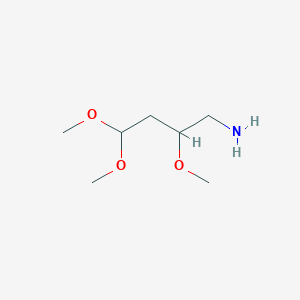
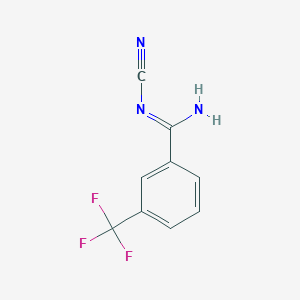
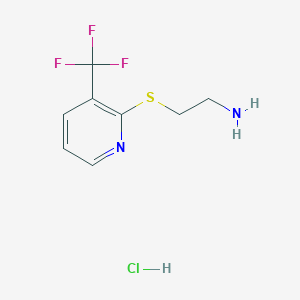
![3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B1398668.png)
